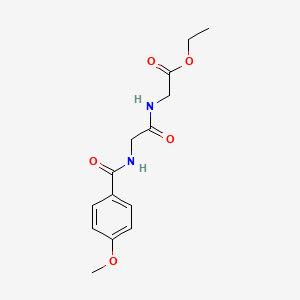

![molecular formula C16H17N5O B5522989 2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-(2-methylphenyl)-1H-imidazol-5-ol](/img/structure/B5522989.png)

2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-(2-methylphenyl)-1H-imidazol-5-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a part of the imidazol and pyrimidinyl derivatives family, known for their varied biological activities and chemical properties. These compounds are of interest due to their potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of closely related compounds involves a series of steps including heating mixtures of amino-imidazole carboxylic acid esters with benzoyl acetate derivatives, leading to complex intermediates before finally achieving the target structure. A novel synthetic route to related compounds involved circuitous series of ring-chain tautomerizations/rearrangements, highlighting the complexity of synthesizing these molecules (Lis, Traina, & Huffman, 1990).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated through crystallography and NMR spectroscopy, revealing intricate details about their conformation and tautomeric states. Crystal structure analysis of derivatives has shown that the arrangement of substituents around the imidazole ring plays a significant role in the compound's overall geometry and properties (Dhanalakshmi et al., 2018).

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, including cyclodehydration and reactions with amines, highlighting their reactivity and potential for further functionalization. The formation of mesoionic imidazo[1,2-c]pyrimidin-3-ones from 5-(carboxymethyl)amino-substituted pyrimidines showcases the chemical versatility of this class of compounds (Edstrom, Wei, & Gordon, 1994).

Physical Properties Analysis

The physical properties, including solubility, melting points, and crystalline structure, are influenced by the specific substituents and their arrangement on the core structure. For example, the crystal and molecular structures of derivatives have been analyzed, providing insights into their stability and reactivity patterns (Karczmarzyk & Malinka, 2004).

Scientific Research Applications

Carcinogenic Mechanisms and Dietary Factors

Epidemiologic and experimental evidence suggests that dietary factors, including heterocyclic amines formed in cooked meats, may influence the incidence of cancer, such as mammary gland cancer. Food-derived heterocyclic amines, including PhIP, formed at parts-per-billion levels in cooked meats, have been implicated in cancer research due to their formation of DNA adducts in the mammary gland after metabolic activation. These findings underscore the need for further experimental studies examining the interaction between heterocyclic amines and dietary factors with respect to carcinogenesis (Snyderwine, 1994).

Synthetic Pathways and Biological Activities

Research into the synthetic pathways and biological activities of compounds with similar scaffolds, such as imidazole derivatives, has revealed their potential as antitumor agents. Various derivatives, including bis(2-chloroethyl)amino derivatives of imidazole and benzimidazole, have been reviewed for their antitumor activities, with some advancing to preclinical testing stages. These structures are of interest for both the search for new antitumor drugs and the synthesis of compounds with diverse biological properties (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

Optoelectronic Materials

The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has been highlighted for the creation of novel optoelectronic materials. These materials have applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors, indicating a broad spectrum of potential applications beyond medicinal chemistry (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

properties

IUPAC Name |

2-[(4,6-dimethylpyrimidin-2-yl)amino]-3-(2-methylphenyl)imidazol-4-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O/c1-10-6-4-5-7-13(10)21-14(22)9-17-16(21)20-15-18-11(2)8-12(3)19-15/h4-9,22H,1-3H3,(H,17,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVQOBJGKTWRKQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=CN=C2NC3=NC(=CC(=N3)C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4-piperidinyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5522913.png)

![2-{[(5-nitro-2-thienyl)methylene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B5522917.png)

![N-[2-(4,5-dimethyl-1H-benzimidazol-2-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5522930.png)

![ethyl [1-[(4,6-dimethoxy-2-pyrimidinyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5522931.png)

![N-(4-chlorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5522951.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(2-pyridinylmethylene)acetohydrazide](/img/structure/B5522958.png)

![N-cyclohexyl-5-[(2-naphthyloxy)methyl]-2-furamide](/img/structure/B5522975.png)

![2-[(4-methyl-2-pyrimidinyl)oxy]-N-3-pyridinylacetamide](/img/structure/B5522979.png)

![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B5522998.png)

![methyl pentacyclo[6.6.6.0~2,7~.0~9,14~.0~15,20~]icosa-2,4,6,9,11,13,15,17,19-nonaene-4-carboxylate](/img/structure/B5523007.png)

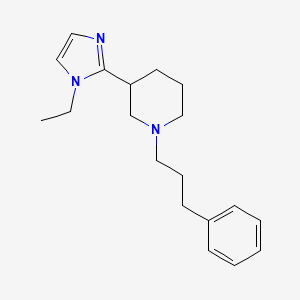

![2-(methylthio)-N-[(5-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]nicotinamide](/img/structure/B5523008.png)